molecular formula C17H12BrN3O3S B3668083 (4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone

(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone

Cat. No.: B3668083
M. Wt: 418.3 g/mol
InChI Key: NNSJOMNBFOEIIU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of ongoing research . For example, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can vary widely depending on the specific compound. For example, the compound 4- (1-Methyl-1H-imidazol-2-yl)benzaldehyde has the linear formula: C11H10O1N2 .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds can also vary widely. For example, imidazole has been used as a synthon in the development of new drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can depend on the specific compound and its biological activity. For example, some imidazole-containing compounds have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can depend on the specific compound. For example, some imidazole-containing compounds may be hazardous if ingested or inhaled, and may cause skin and eye irritation .

Future Directions

The future directions for research on imidazole-containing compounds could include further exploration of their biological activities and potential uses in drug development .

Properties

IUPAC Name

(4-bromophenyl)-[2-(1-methylimidazol-2-yl)sulfanyl-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c1-20-9-8-19-17(20)25-15-7-6-13(21(23)24)10-14(15)16(22)11-2-4-12(18)5-3-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSJOMNBFOEIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone
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(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone
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(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone
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(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone
Reactant of Route 5
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(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone
Reactant of Route 6
Reactant of Route 6
(4-bromophenyl){2-[(1-methyl-1H-imidazol-2-yl)thio]-5-nitrophenyl}methanone

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